[2-chloro-5-(methylsulfanyl)phenyl]({[(1Z)-6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-ylidene]amino}oxy)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1Z)-6-METHOXY-7-METHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]AMINO 2-CHLORO-5-(METHYLSULFANYL)BENZOATE is a complex organic compound with a unique structure that combines a tetrahydronaphthalene moiety with a benzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1Z)-6-METHOXY-7-METHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]AMINO 2-CHLORO-5-(METHYLSULFANYL)BENZOATE typically involves a multi-step process
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
[(1Z)-6-METHOXY-7-METHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]AMINO 2-CHLORO-5-(METHYLSULFANYL)BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
[(1Z)-6-METHOXY-7-METHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]AMINO 2-CHLORO-5-(METHYLSULFANYL)BENZOATE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(1Z)-6-METHOXY-7-METHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]AMINO 2-CHLORO-5-(METHYLSULFANYL)BENZOATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
[(1Z)-6-METHOXY-7-METHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]AMINO 2-CHLORO-5-(METHYLSULFANYL)BENZOATE: shares similarities with other compounds containing tetrahydronaphthalene and benzoate moieties.
Bis(2-ethylhexyl) terephthalate: Another compound with ester functionality, used as a plasticizer.
Uniqueness
The uniqueness of [(1Z)-6-METHOXY-7-METHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]AMINO 2-CHLORO-5-(METHYLSULFANYL)BENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H20ClNO3S |
---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
[(Z)-(6-methoxy-7-methyl-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 2-chloro-5-methylsulfanylbenzoate |
InChI |
InChI=1S/C20H20ClNO3S/c1-12-9-15-13(10-19(12)24-2)5-4-6-18(15)22-25-20(23)16-11-14(26-3)7-8-17(16)21/h7-11H,4-6H2,1-3H3/b22-18- |
InChI Key |
LKJAZZBUMIZHSK-PYCFMQQDSA-N |
Isomeric SMILES |
CC1=CC\2=C(CCC/C2=N/OC(=O)C3=C(C=CC(=C3)SC)Cl)C=C1OC |
Canonical SMILES |
CC1=CC2=C(CCCC2=NOC(=O)C3=C(C=CC(=C3)SC)Cl)C=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.